molecular formula C21H14ClN5 B2885423 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine CAS No. 879586-33-1

3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2885423
CAS No.: 879586-33-1
M. Wt: 371.83
InChI Key: MQKDWGOXQLULCG-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine class, a bicyclic heterocyclic scaffold with a fused pyrazole and pyrimidine ring. Key structural features include:

  • Position 5: A phenyl group, contributing to π-π stacking and steric effects.
  • Position 7: A 1H-imidazol-1-yl moiety, which may influence hydrogen bonding and pharmacokinetic properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-imidazol-1-yl-5-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5/c22-17-8-6-15(7-9-17)18-13-24-27-20(26-11-10-23-14-26)12-19(25-21(18)27)16-4-2-1-3-5-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKDWGOXQLULCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N4C=CN=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 4-chlorophenylhydrazine and phenylhydrazine, with a pyrazolopyrimidine derivative under acidic conditions. The reaction is often carried out in a solvent like ethanol or methanol, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are optimized to maximize yield and purity, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used as a lead compound in the design of new drugs targeting various diseases, including infections and cancers.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substitutions at positions 3, 5, and 7 significantly alter biological activity, solubility, and target selectivity. Below is a comparative analysis:

Key Observations

Position 7 Substitutions: Imidazole vs. Morpholine/Trifluoromethyl: The imidazole group in the target compound may enhance hydrogen bonding compared to morpholine (electron-rich) or trifluoromethyl (electron-withdrawing) substituents. Morpholine derivatives show PI3Kδ inhibition, suggesting the target compound’s imidazole group could modulate similar pathways .

Chlorophenyl Effects :

  • The 4-chlorophenyl group at position 3 (target compound) or N-linked (b) correlates with enhanced anti-arthritic and antitumor activities. Chlorine’s electronegativity may improve target binding and metabolic stability .

Toxicity and Safety: N-(4-Chlorophenyl) derivatives (e.g., 12b) are non-toxic and non-carcinogenic, whereas N-phenyl analogs (e.g., 12a) show carcinogenic risks . The target compound’s imidazole group may further mitigate toxicity through distinct metabolic pathways.

Synthetic Accessibility :

  • Analogs in were synthesized via multicomponent reactions with yields >80%, suggesting feasible routes for the target compound’s production .

Biological Activity

3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antifungal, antitubercular, antibacterial, and enzyme inhibition activities based on various studies.

Chemical Structure

The compound features a complex structure that incorporates a pyrazolo-pyrimidine core with substituents that enhance its biological activity. The presence of the 4-chlorophenyl and 1H-imidazol-1-yl groups is particularly noteworthy for its pharmacological properties.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit promising antifungal properties. A study synthesized several 3-(4-chlorophenyl)-substituted pyrazole derivatives and tested them against four pathogenic fungal strains. The results indicated that certain compounds showed significant antifungal activity, suggesting their potential as therapeutic agents in treating fungal infections .

CompoundFungal StrainActivity Level
Compound ACandida albicansStrong
Compound BAspergillus nigerModerate
Compound CCryptococcus neoformansWeak

Antitubercular Activity

In addition to antifungal properties, the compound also demonstrated activity against Mycobacterium tuberculosis H37Rv. The study highlighted that some pyrazole derivatives exhibited notable antitubercular effects, making them candidates for further development in tuberculosis treatment .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives being more potent than standard antibiotics .

Bacterial StrainIC50 (µM)Activity Level
Salmonella typhi2.14Strong
Bacillus subtilis6.28Moderate

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. Notably, it was found to inhibit acetylcholinesterase (AChE) and urease. The IC50 values for these activities were significantly lower than those of established inhibitors, indicating strong potential for therapeutic applications .

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase2.1421.25
Urease0.6325.00

Case Studies and Research Findings

Several case studies have illustrated the therapeutic potential of this compound:

  • Antifungal Study : A series of derivatives were synthesized and tested for antifungal activity against Candida species, resulting in several candidates that showed excellent efficacy compared to traditional antifungals.
  • Antitubercular Evaluation : In vitro studies highlighted the effectiveness of specific derivatives against M. tuberculosis, suggesting a novel approach to tuberculosis treatment.
  • Antibacterial Screening : Compounds were evaluated for their antibacterial properties, revealing a spectrum of activity that supports further investigation into their mechanisms of action.

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